molecular formula C6H7BFNO2 B590795 (2-Fluoro-6-methylpyridin-4-YL)boronic acid CAS No. 1310404-78-4

(2-Fluoro-6-methylpyridin-4-YL)boronic acid

Cat. No.: B590795
CAS No.: 1310404-78-4
M. Wt: 154.935
InChI Key: RLBRCDSBHIADKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Fluoro-6-methylpyridin-4-YL)boronic acid is an organoboron compound with the molecular formula C6H7BFNO2. It is a derivative of pyridine, featuring a boronic acid functional group attached to a fluorinated and methylated pyridine ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the synthesis of complex molecules.

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with hydroxyl groups in the active site .

Mode of Action

Boronic acids are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, boronic acids participate in transmetalation, a process where they transfer their organic groups to a transition metal, such as palladium . This forms a new metal-carbon bond, which can then undergo reductive elimination to form a new carbon-carbon bond .

Biochemical Pathways

Boronic acids are often used in the synthesis of various organic compounds, potentially affecting a wide range of biochemical pathways depending on the specific context of their use .

Pharmacokinetics

The pharmacokinetics of boronic acids can be influenced by factors such as their pka, lipophilicity, and the presence of transporters .

Result of Action

The compound’s involvement in sm cross-coupling reactions suggests it could play a role in the synthesis of various organic compounds .

Action Environment

The action, efficacy, and stability of (2-Fluoro-6-methylpyridin-4-YL)boronic acid can be influenced by various environmental factors. For instance, the efficiency of SM cross-coupling reactions can be affected by the reaction conditions, including temperature, solvent, and the presence of a base . Additionally, the compound’s stability could be influenced by factors such as pH and the presence of oxidizing or reducing agents .

Biochemical Analysis

Biochemical Properties

The role of (2-Fluoro-6-methylpyridin-4-YL)boronic acid in biochemical reactions is primarily as a reagent in the preparation of various derivatives . It is known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The boron moiety in the compound can be converted into a broad range of functional groups, expanding its utility in biochemical reactions .

Cellular Effects

The specific cellular effects of this compound are not well-documented in the literature. Boronic acids and their derivatives are known to interact with various types of cells and cellular processes. They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its participation in the Suzuki–Miyaura coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Temporal Effects in Laboratory Settings

Boronic esters, such as this compound, are usually bench stable, easy to purify, and often even commercially available .

Metabolic Pathways

Boronic acids and their derivatives are known to interact with various enzymes and cofactors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-6-methylpyridin-4-YL)boronic acid typically involves the borylation of the corresponding halogenated pyridine derivative. One common method is the palladium-catalyzed borylation of 2-fluoro-6-methylpyridine using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency .

Comparison with Similar Compounds

  • (2-Fluoro-4-methylpyridin-3-YL)boronic acid
  • (2-Fluoro-5-methylpyridin-4-YL)boronic acid
  • (2-Chloro-6-methylpyridin-4-YL)boronic acid

Comparison: (2-Fluoro-6-methylpyridin-4-YL)boronic acid is unique due to the specific positioning of the fluorine and methyl groups on the pyridine ring. This positioning can significantly influence the compound’s reactivity and selectivity in chemical reactions compared to its analogs . For example, the fluorine atom at the 2-position can enhance the compound’s stability and electron-withdrawing properties, making it more suitable for certain applications .

Properties

IUPAC Name

(2-fluoro-6-methylpyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BFNO2/c1-4-2-5(7(10)11)3-6(8)9-4/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBRCDSBHIADKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC(=C1)F)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.